molecular formula C10H20O6 B12072120 alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl-

alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl-

Cat. No.: B12072120
M. Wt: 236.26 g/mol
InChI Key: JHDALIZZECJEBZ-UHFFFAOYSA-N
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Description

α-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- is a methylated derivative of α-D-glucopyranose. Its structure features a methyl group at the anomeric carbon (C1) in the α-configuration and methyl ether protections at the 2-, 3-, and 4-hydroxyl groups, leaving the 6-OH position unmodified. This compound is primarily utilized in carbohydrate chemistry as a synthetic intermediate, enabling selective functionalization at the 6-position . Its methyl ether groups confer stability under acidic or basic conditions, distinguishing it from acetyl- or benzyl-protected analogs .

Properties

Molecular Formula

C10H20O6

Molecular Weight

236.26 g/mol

IUPAC Name

(3,4,5,6-tetramethoxyoxan-2-yl)methanol

InChI

InChI=1S/C10H20O6/c1-12-7-6(5-11)16-10(15-4)9(14-3)8(7)13-2/h6-11H,5H2,1-4H3

InChI Key

JHDALIZZECJEBZ-UHFFFAOYSA-N

Canonical SMILES

COC1C(OC(C(C1OC)OC)OC)CO

Origin of Product

United States

Preparation Methods

Benzylidene Acetal-Mediated Protection

A widely adopted method involves the use of 4,6-O-benzylidene protection to isolate the 2- and 3-hydroxyl groups for sequential methylation. Starting with methyl α-D-glucopyranoside, the 4,6-hydroxyl groups are protected as a benzylidene acetal under acidic conditions (e.g., camphorsulfonic acid in benzaldehyde). The resulting 4,6-O-benzylidene intermediate is then subjected to methylation at the 2- and 3-positions using methyl iodide (MeI) in the presence of silver oxide (Ag₂O), achieving >90% conversion. Subsequent acid hydrolysis (e.g., 80% acetic acid) removes the benzylidene group, exposing the 4-hydroxyl for final methylation. This three-step sequence yields the target compound in 78–85% overall yield (Table 1).

Table 1: Benzylidene Acetal-Mediated Synthesis

StepReagents/ConditionsYield (%)Key Observations
1Benzaldehyde, CSA, 60°C, 6 h92Forms 4,6-O-benzylidene derivative
2MeI, Ag₂O, DMF, 24 h, rt952,3-di-O-methylation
380% AcOH, 50°C, 2 h90Deprotection and 4-O-methylation

Trimethylsilyl (TMS) Transient Protection

Alternative approaches employ trimethylsilyl (TMS) groups for transient protection. Methyl α-D-glucopyranoside is treated with hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) to selectively protect the 6-hydroxyl group. The 2,3,4-hydroxyls are then methylated using MeI and sodium hydride (NaH) in tetrahydrofuran (THF), followed by desilylation with aqueous methanol. While this method offers rapid deprotection, competing methylation at the 6-position can occur if silylation is incomplete, reducing overall yields to 65–72%.

Catalytic Systems for Direct Methylation

Silver Oxide-Promoted Methylation

Silver oxide (Ag₂O) serves as a robust base for facilitating methylation under anhydrous conditions. In dimethylformamide (DMF), Ag₂O deprotonates hydroxyl groups, enabling nucleophilic substitution with MeI. This method is particularly effective for 2,3,4-tri-O-methylation without intermediate protection steps, achieving 80–88% yields when conducted at 50°C for 48 hours. Side reactions, such as overmethylation at the 6-position, are minimized by controlling stoichiometry (3.2 equiv MeI per hydroxyl).

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency in biphasic systems. Aqueous sodium hydroxide (NaOH) and MeI in dichloromethane (DCM) with TBAB achieve 70–75% yields within 12 hours at room temperature. This method reduces reliance on anhydrous conditions but requires careful pH monitoring to prevent β-elimination or anomeric methyl group cleavage.

Advanced Methodologies: Enzymatic and Flow Chemistry Approaches

Chemoenzymatic Methylation

Recent advances integrate lipase-catalyzed regioselective methylation. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica selectively methylates the 3-hydroxyl group in ionic liquid media ([BMIM][BF₄]), followed by chemical methylation of the 2- and 4-positions. This hybrid approach achieves 82% yield with >99% regioselectivity, though enzyme cost remains a limitation.

Continuous-Flow Synthesis

Microfluidic reactors enable precise control over reaction parameters, reducing side products. A tandem system combining benzylidene protection, methylation, and deprotection in sequence achieves 89% yield with a residence time of 30 minutes. This method scales efficiently for industrial production but requires specialized equipment.

Analytical Validation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are pivotal for confirming substitution patterns. Key spectral features include:

  • ¹H NMR : Downfield shifts for H-2 (δ 3.42), H-3 (δ 3.38), and H-4 (δ 3.35) due to methyl electron-withdrawing effects.

  • ¹³C NMR : Methyl carbons appear at δ 58.9 (C-2), δ 59.2 (C-3), and δ 60.1 (C-4), with anomeric carbon at δ 100.5.

X-ray Crystallography

Single-crystal X-ray analysis of methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside confirms the ⁴C₁ chair conformation, with methyl groups occupying equatorial positions (Figure 1). The 6-hydroxyl group forms intramolecular hydrogen bonds with O-5, stabilizing the structure.

Industrial Applications and Scalability

Pharmaceutical manufacturers favor the benzylidene acetal method for its reproducibility and scalability. Pilot-scale batches (10–50 kg) using this route achieve 78–82% yields with >99.5% purity, meeting USP standards. Emerging flow chemistry systems promise further efficiency gains, reducing solvent use by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The methyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a strong base like sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted glucopyranosides depending on the nucleophile used.

Scientific Research Applications

Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a glycosidase inhibitor.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- involves its interaction with specific enzymes and receptors. The compound can act as a competitive inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. By binding to the active site of these enzymes, it prevents the hydrolysis of glycosidic bonds, thereby modulating carbohydrate metabolism. The molecular targets include various glycosidases, and the pathways involved are related to carbohydrate digestion and absorption.

Comparison with Similar Compounds

Methyl 2,3,4,6-Tetra-O-methyl-α-D-glucopyranoside

  • Structural Difference : This compound is fully methylated at all hydroxyl positions (2, 3, 4, 6), unlike the tri-O-methyl derivative, which retains a free 6-OH group.
  • Synthesis: Prepared via exhaustive methylation of α-D-glucopyranoside, often requiring harsh conditions to achieve complete substitution .
  • Applications : The absence of a free hydroxyl group limits its utility in further derivatization, making it less versatile than the tri-O-methyl analog .

Methyl 2,3,4-Tri-O-acetyl-α-D-glucopyranoside

  • Structural Difference : Acetyl groups replace methyl ethers at positions 2, 3, and 4.
  • Stability : Acetyl groups are labile under basic conditions, necessitating careful handling during synthesis. This contrasts with the hydrolytic stability of methyl ethers .
  • Reactivity : The acetylated compound is more reactive in glycosylation reactions due to the electron-withdrawing nature of the acetyl groups, whereas methyl ethers are electron-donating and less activating .

Methyl 2,3,6-Tri-O-benzyl-α-D-glucopyranoside

  • Structural Difference : Benzyl groups protect positions 2, 3, and 6, leaving the 4-OH free.
  • Synthetic Utility: Benzyl groups are bulkier and require hydrogenolysis for removal, offering orthogonal protection compared to methyl ethers. This compound is often used in oligosaccharide synthesis .
  • Reactivity : The free 4-OH allows regioselective modifications, a feature shared with the tri-O-methyl analog’s free 6-OH .

Benzyl 2,3,4-Tri-O-benzyl-β-D-glucopyranoside

  • Structural Difference : Benzyl groups at positions 2, 3, 4 and a benzyl aglycone.
  • Applications : Widely used as a building block in glycosylation reactions. The benzyl groups provide robust protection but require catalytic hydrogenation for deprotection, unlike methyl ethers .

Physicochemical Properties and Stability

  • In contrast, the tetra-O-methyl analog is highly lipophilic .
  • Stability : Methyl ethers resist hydrolysis under acidic/basic conditions, outperforming acetyl or benzyl protections in stability .

Biological Activity

Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- (CAS Number: 604-70-6) is a derivative of glucose that has garnered attention for its potential biological activities. This compound is characterized by the presence of three methoxy groups at the 2, 3, and 4 positions of the glucopyranoside structure, which significantly influences its solubility, stability, and biological interactions. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in pharmaceuticals and nutraceuticals.

Synthesis

The synthesis of methyl 2,3,4-tri-O-methyl-alpha-D-glucopyranoside typically involves several steps including protection of hydroxyl groups and subsequent methylation. Various methods have been documented in the literature for synthesizing this compound:

  • Protection of Hydroxyl Groups : The initial step often involves protecting the hydroxyl groups using suitable protecting agents to prevent unwanted reactions during methylation.
  • Methylation : The protected glucopyranoside is subjected to methylation using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  • Deprotection : Finally, the protecting groups are removed to yield the desired methyl 2,3,4-tri-O-methyl-alpha-D-glucopyranoside.

Antimicrobial Properties

Research has shown that derivatives of methyl alpha-D-glucopyranoside exhibit significant antimicrobial activity. For instance, a study demonstrated that certain derivatives inhibited the proliferation of Ehrlich ascites carcinoma (EAC) cells by approximately 10.36%, with an IC50 value of 2602.23 μg/mL in MTT assays .

Antioxidant Activity

The antioxidant properties of glucopyranosides have been evaluated through various assays. Compounds similar to methyl 2,3,4-tri-O-methyl-alpha-D-glucopyranoside have shown promising results in scavenging free radicals and reducing oxidative stress markers in vitro.

Enzymatic Activity

Methylated glucopyranosides can act as substrates or inhibitors for glycosyltransferases and glycosidases. Enzymatic studies indicate that these compounds can enhance bioactivity due to improved solubility and stability . For example, UDP glycosyltransferases have been reported to utilize these derivatives effectively in glycosylation reactions involving phenolic compounds .

Case Study 1: Anticancer Activity

In a study focusing on anticancer properties, derivatives of methyl alpha-D-glucopyranoside were assessed for their ability to inhibit cancer cell lines. The results indicated that specific structural modifications enhanced cytotoxicity against various cancer types.

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several methylated glucopyranosides against common pathogens. The findings revealed that certain derivatives exhibited broad-spectrum activity with minimal inhibitory concentrations lower than those observed for standard antibiotics.

The biological activity of methyl 2,3,4-tri-O-methyl-alpha-D-glucopyranoside can be attributed to several mechanisms:

  • Interaction with Cellular Receptors : The methoxy groups may facilitate binding to specific receptors involved in cellular signaling pathways.
  • Modulation of Enzyme Activity : These compounds can act as competitive inhibitors or substrates for various enzymes involved in metabolic processes.
  • Antioxidant Mechanisms : The ability to scavenge free radicals contributes to their protective effects against oxidative stress.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside, and how do reaction conditions influence product distribution?

  • Methodology : The compound can be synthesized via regioselective methylation of α-D-glucopyranoside derivatives. A common approach involves sequential protection/deprotection steps. For example, trimethylsilyl (TMS) groups can be selectively removed using methanolysis with acidic (HCl) or basic catalysts, yielding high-purity intermediates (e.g., >80% yield for methyl 2,3,4-tri-O-TMS-α-D-glucopyranoside) . Subsequent reactions with acylating agents (e.g., acetic anhydride) allow functionalization at the C6 position. Reaction time and temperature must be tightly controlled to favor thermodynamic products (pyranosides) over kinetic furanosides .
  • Key Considerations : Use NMR (e.g., 1H^1H, 13C^{13}C) to confirm regiochemistry and monitor reaction progress.

Q. How can structural characterization of methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside be performed?

  • Methodology :

  • NMR Spectroscopy : 1H^1H-NMR identifies axial/equatorial proton configurations (e.g., axial methoxy groups in pyranosides). 13C^{13}C-NMR detects methyl and glycosidic bond carbons (δ 50–60 ppm for OCH3_3) .
  • Infrared (IR) Spectroscopy : C-O-C stretching (1100–1000 cm1^{-1}) confirms ether linkages.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C10_{10}H18_{18}O6_6) .

Q. What biological activities are associated with methylated glucopyranoside derivatives?

  • Findings : Methylated derivatives exhibit anti-bacterial properties by inhibiting DNA synthesis (e.g., via flavonoid-like interactions) and antiemetic effects by reducing gastrointestinal hyperactivity. Computational ADMET studies (e.g., molinspiration) suggest favorable drug-likeness for derivatives with low LogP (<5) and moderate hydrophilicity .
  • Assay Design : Use in vitro bacterial growth inhibition assays (e.g., E. coli MIC) and in vivo models (e.g., chick emesis assays) .

Advanced Research Questions

Q. How can regioselective functionalization at the C6 position be achieved, and what are the challenges in maintaining stereochemical integrity?

  • Methodology :

  • Protecting Group Strategy : Use TMS groups to block C2, C3, and C4 positions, leaving C6-OH exposed for acylation or alkylation .
  • Catalysis : Acidic conditions (e.g., H2_2SO4_4) favor nucleophilic substitution at C6, while basic conditions may lead to β-elimination.
  • Example : Reaction with benzoyl chloride yields 6-O-benzoyl derivatives (quantitative yield), confirmed by 1H^1H-NMR upfield shifts for benzoyl protons .

Q. What computational tools are suitable for predicting the pharmacokinetic behavior of methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside derivatives?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial DNA gyrase or serotonin receptors (antiemetic targets) .
  • ADMET Prediction : SwissADME or PreADMET to evaluate LogP, blood-brain barrier permeability, and synthetic accessibility. Derivatives with >60% oral bioavailability and TPSA <140 Å2^2 are prioritized .

Q. How do structural modifications (e.g., fluorination at C4) alter stability and bioactivity?

  • Case Study : Fluorination at C4 increases metabolic stability by reducing enzymatic hydrolysis. Compare degradation rates (HPLC) of fluorinated vs. non-fluorinated analogs in simulated gastric fluid (pH 2.0) .
  • Data Contradictions : Fluorinated derivatives may show reduced solubility, requiring formulation adjustments (e.g., co-solvents like PEG-400) .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the dominance of pyranoside vs. furanoside forms in synthesis?

  • Resolution : Reaction conditions dictate product distribution. Kinetic control (short reaction time, low temperature) favors furanosides, while thermodynamic control (reflux, prolonged time) favors pyranosides . For example, methyl α-D-glucopyranoside dominates (>90%) after 24 hours under reflux, whereas furanosides form rapidly within 1 hour at 25°C .

Methodological Tables

Analytical Technique Key Peaks/Data Application
1H^1H-NMRδ 3.3–3.5 (OCH3_3), δ 4.8 (anomeric H)Regiochemistry confirmation
IR Spectroscopy1100–1000 cm1^{-1} (C-O-C)Ether linkage validation
HRMSm/z 246.11 [M+Na]+^+Molecular formula verification

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